Home > Products > Screening Compounds P139537 > Z-YVAD-CMK (trifluoroacetate salt)
Z-YVAD-CMK (trifluoroacetate salt) -

Z-YVAD-CMK (trifluoroacetate salt)

Catalog Number: EVT-10931240
CAS Number:
Molecular Formula: C32H38ClF3N4O11
Molecular Weight: 747.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-YVAD-CMK (trifluoroacetate salt) is a potent inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. This compound is specifically designed to inhibit caspase-1, which is involved in the inflammatory response and the processing of pro-inflammatory cytokines. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biological applications.

Source

Z-YVAD-CMK is synthesized through peptide chemistry techniques. The development of this compound stems from the need to create selective inhibitors for caspases, particularly in the context of neurodegenerative diseases and inflammatory conditions. The synthesis of Z-YVAD-CMK has been documented in several studies focusing on the design of caspase inhibitors for therapeutic purposes .

Classification

Z-YVAD-CMK belongs to a class of compounds known as caspase inhibitors. These inhibitors are often used in research to study apoptosis and inflammation. Specifically, Z-YVAD-CMK is classified as a chloromethyl ketone, which irreversibly binds to the active site of caspases, thereby inhibiting their enzymatic activity.

Synthesis Analysis

Methods

The synthesis of Z-YVAD-CMK involves several key steps:

  1. Peptide Synthesis: The initial step includes solid-phase peptide synthesis, where protected amino acids are sequentially added to form the peptide backbone.
  2. Protection and Deprotection: Various protecting groups are utilized to prevent unwanted reactions during synthesis. These groups are later removed to yield the final product.
  3. Formation of Chloromethyl Ketone: The chloromethyl ketone moiety is introduced at a specific stage to ensure it does not interfere with other functional groups during synthesis.

Technical Details

The synthesis typically yields high purity (>95%) and can be achieved using standard peptide coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) . The trifluoroacetate salt form is obtained by neutralizing the free base with trifluoroacetic acid, enhancing solubility in aqueous solutions.

Molecular Structure Analysis

Structure

The molecular structure of Z-YVAD-CMK features a peptide backbone with a chloromethyl ketone functional group that acts as an electrophile, allowing it to form covalent bonds with the active site cysteine residue of caspases.

Chemical Reactions Analysis

Reactions

Z-YVAD-CMK primarily reacts with cysteine residues in caspases, leading to irreversible inhibition. This reaction involves nucleophilic attack by the thiol group of cysteine on the carbonyl carbon of the chloromethyl ketone moiety, resulting in the formation of a stable covalent bond.

Technical Details

The kinetics of inhibition can be characterized using assays that measure caspase activity before and after treatment with Z-YVAD-CMK. Inhibition constants (Ki) have been reported in various studies, demonstrating its potency against specific caspases .

Mechanism of Action

Process

Z-YVAD-CMK inhibits caspase-1 by covalently modifying its active site cysteine residue. This modification prevents substrate binding and subsequent proteolytic activity, thereby blocking apoptosis and inflammatory signaling pathways.

Data

Studies have shown that treatment with Z-YVAD-CMK significantly reduces caspase-1 activity and related apoptotic markers in various cellular models . For instance, in ischemic brain models, administration of Z-YVAD-CMK led to decreased infarct volumes and reduced neuronal cell death.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and organic solvents like DMSO (dimethyl sulfoxide).
  • Stability: Stable under dry conditions; sensitive to moisture.

Chemical Properties

  • Melting Point: Not extensively documented but typically ranges around 150–160 °C.
  • pH Stability: Stable across a broad pH range but should be stored under acidic conditions for optimal stability.

Relevant analyses include spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry for purity assessment .

Applications

Z-YVAD-CMK has significant scientific applications:

  • Research Tool: Used extensively in apoptosis research to study the role of caspases in cell death pathways.
  • Therapeutic Potential: Investigated for potential use in treating neurodegenerative diseases, ischemia-reperfusion injury, and inflammatory disorders due to its ability to inhibit specific caspases .
  • Cell Culture Studies: Employed in cell culture experiments to elucidate mechanisms underlying apoptosis and inflammation.
Molecular Mechanisms of Caspase-1 Inhibition

Structural Basis of Caspase-1 Selectivity

Z-YVAD-CMK (carbobenzoxy-tyrosyl-valyl-alanyl-aspartyl-chloromethylketone) exhibits high selectivity for caspase-1 due to its structural mimicry of the enzyme’s natural substrate cleavage site. Caspase-1 contains a canonical catalytic pocket with four subsites (S1–S4) that preferentially accommodate specific amino acid residues. The aspartic acid (Asp) residue at the P1 position of Z-YVAD-CMK forms an essential salt bridge with Arg341 and Gln283 within the S1 subsite of caspase-1, a binding motif conserved in inflammatory caspases but distinct from apoptotic caspases [4] [7]. The P4 tyrosine (Tyr) residue engages in hydrophobic interactions with Phe247 and Phe292 in the S4 subsite, while the valine (Val) and alanine (Ala) moieties occupy the S2 and S3 pockets, respectively [4] [9]. This tetra-peptide architecture confers >100-fold selectivity for caspase-1 over caspase-3, as confirmed by kinetic analyses showing an inhibition constant (Kᵢ) of 0.8 nM for caspase-1 versus 362 nM for caspase-4 [7] [10].

Table 1: Structural Determinants of Z-YVAD-CMK Selectivity

Z-YVAD-CMK ResidueCaspase-1 Binding SiteInteraction TypeSelectivity Consequence
Asp (P1)S1 subsite (Arg341/Gln283)Ionic bondAbsolute requirement for caspase-1
Tyr (P4)S4 subsite (Phe247/Phe292)π-π stacking/HydrophobicExcludes caspases with shallow S4 pockets
Val (P2)S2 subsiteVan der WaalsModulates binding affinity
Ala (P3)S3 subsiteSteric accommodationMinimizes cross-reactivity

X-ray crystallography studies reveal that the chloromethylketone warhead positions the inhibitor’s reactive group in optimal proximity to Cys285, the catalytic cysteine residue essential for protease activity [4]. This spatial precision prevents efficient binding to executioner caspases (e.g., caspase-3/7), which possess divergent S4 pocket architectures that sterically hinder P4 tyrosine accommodation [7] [9].

Irreversible Binding Kinetics and Active Site Interactions

The chloromethylketone (CMK) electrophile of Z-YVAD-CMK mediates irreversible inhibition through alkylation of Cys285 in the caspase-1 active site. This reaction proceeds via a two-step mechanism: initial reversible recognition forms an enzyme-inhibitor complex (Kᵢ ≈ 10⁻⁹ M), followed by nucleophilic attack by the cysteine thiolate anion on the carbon adjacent to the ketone, resulting in a stable thioether adduct [4] [7]. Mass spectrometry analyses confirm a +136 Da mass shift in caspase-1 corresponding to covalent attachment of the inhibitor’s CMK moiety [4].

Table 2: Kinetic Parameters of Z-YVAD-CMK Inhibition

ParameterValueMethodBiological Consequence
Second-order rate (k₂)2.7 × 10⁴ M⁻¹s⁻¹Fluorogenic substrate displacementRapid enzyme inactivation
Inactivation half-life8–10 minutesActivity loss assaySustained suppression of catalytic function
Selectivity ratio (vs. caspase-3)450:1Competitive inhibition assaysMinimal off-target effects on apoptosis

This covalent modification permanently ablates caspase-1’s ability to hydrolyze physiological substrates. Crucially, the inhibitor’s reactivity is confined to the enzyme’s active site due to the prerequisite substrate-mimetic binding, preventing non-specific alkylation of cellular nucleophiles [4] [7]. The irreversibility distinguishes Z-YVAD-CMK from reversible caspase-1 inhibitors (e.g., triaminopyrimidines), providing persistent suppression of enzymatic activity even after cellular internalization [2].

Modulation of Inflammasome Assembly and Activation

Z-YVAD-CMK disrupts inflammasome-mediated caspase-1 activation through both direct enzymatic inhibition and indirect modulation of upstream signaling. Canonical inflammasomes (e.g., NLRP3, NLRC4) recruit caspase-1 via adapter proteins like ASC (apoptosis-associated speck-like protein containing a caspase recruitment domain), facilitating caspase-1 autoproteolysis into its active p20/p10 heterodimer [5] [9]. Z-YVAD-CMK binds procaspase-1 monomers, preventing their dimerization and autoproteolytic maturation, as evidenced by reduced p20 subunit generation in Western blots of treated macrophages [1] [5].

The inhibitor also indirectly suppresses NLRP3 inflammasome assembly by blocking caspase-1-dependent feedback amplification loops. Active caspase-1 cleaves gasdermin D (GSDMD) to generate N-terminal pore-forming fragments that trigger potassium efflux—a potent activator of NLRP3. In Z-YVAD-CMK-treated cells, GSDMD cleavage is abolished, preventing potassium efflux-induced NLRP3 activation [1] [6] [9]. This dual interference explains the inhibitor’s efficacy in reducing inflammasome speck formation by >80% in ASC-GFP reporter cells exposed to NLRP3 agonists like nigericin [5].

Impact on Proteolytic Processing of Pro-Interleukin-1β and Pro-Interleukin-18

Z-YVAD-CMK abolishes the proteolytic maturation of pro-interleukin-1β and pro-interleukin-18 by directly blocking caspase-1’s catalytic site. Caspase-1 cleaves pro-interleukin-1β at Asp116–Ala117 and pro-interleukin-18 at Asp36–Ser37 to generate bioactive cytokines [1] [5] [7]. In lipopolysaccharide-primed macrophages, Z-YVAD-CMK (10 μM) reduces interleukin-1β secretion by 95% and interleukin-18 by 92%, as quantified by enzyme-linked immunosorbent assay [1] [5]. This inhibition occurs without affecting tumor necrosis factor-α or interleukin-6 release, confirming specificity for caspase-1-dependent cytokines [5] [10].

The inhibitor also indirectly modulates cytokine biology by preventing pyroptosis—a caspase-1/gasdermin D-mediated lytic cell death that releases cytoplasmic interleukin-1β. By inhibiting gasdermin D cleavage (see Section 1.3), Z-YVAD-CMK maintains membrane integrity, reducing extracellular interleukin-1β by limiting passive efflux. This mechanism synergizes with direct blockade of cytokine maturation, as demonstrated by the 99% reduction in bioactive interleukin-1β in Z-YVAD-CMK-treated mice subjected to endotoxemia [1] [6]. Notably, the inhibitor does not affect nuclear factor kappa B-dependent transcription of pro-interleukin-1β, distinguishing it from upstream inflammasome-targeted agents like glyburide [5].

Properties

Product Name

Z-YVAD-CMK (trifluoroacetate salt)

IUPAC Name

(3S)-5-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C32H38ClF3N4O11

Molecular Weight

747.1 g/mol

InChI

InChI=1S/C30H37ClN4O9.C2HF3O2/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39);(H,6,7)/t18-,22-,23-,26-;/m0./s1

InChI Key

VIEXXRMVRHEMFV-NWFMSPOZSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.